2-(2-fluorophenoxy)-N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenoxy, sulfonyl, and thiadiazole groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2-fluorophenol with appropriate reagents to introduce the fluorophenoxy group. Subsequent steps involve the formation of the thiadiazole ring and the attachment of the sulfonyl and propanamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic processes, temperature control, and solvent selection are crucial in scaling up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and material science.
Biology: It may be used in the development of biochemical probes or as a tool in studying biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties could be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-(2-fluorophenoxy)-N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)propanamide exerts its effects involves interactions with specific molecular targets. The fluorophenoxy and sulfonyl groups may play a role in binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde
- 5-fluoro-2-methylbenzyl alcohol
- 5-fluoro-2-methylbenzyl bromide
Uniqueness
Compared to similar compounds, 2-(2-fluorophenoxy)-N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)propanamide stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of the thiadiazole ring, in particular, distinguishes it from other fluorophenoxy derivatives and contributes to its distinct chemical behavior.
Properties
Molecular Formula |
C19H18FN3O4S2 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[5-[(2-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C19H18FN3O4S2/c1-12-7-3-4-8-14(12)11-29(25,26)19-23-22-18(28-19)21-17(24)13(2)27-16-10-6-5-9-15(16)20/h3-10,13H,11H2,1-2H3,(H,21,22,24) |
InChI Key |
QWODMRKTFRSOLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)C(C)OC3=CC=CC=C3F |
Origin of Product |
United States |
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